4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide

JAK2 kinase inhibitor Structure–activity relationship Quinoxaline SAR

4-[3-(3,4-Dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide (CAS 1092499-17-6, molecular formula C23H21N3O4S, molecular weight 435.5 g/mol) is a synthetic small molecule that belongs to the quinoxaline-sulfonamide hybrid class of kinase inhibitors. Its structure comprises a quinoxaline core substituted at the 3-position with a 3,4-dimethoxyphenyl ring and at the 5-position with an N-methylbenzenesulfonamide moiety.

Molecular Formula C23H21N3O4S
Molecular Weight 435.5 g/mol
Cat. No. B12639115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide
Molecular FormulaC23H21N3O4S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)C2=C3C(=CC=C2)N=CC(=N3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C23H21N3O4S/c1-24-31(27,28)17-10-7-15(8-11-17)18-5-4-6-19-23(18)26-20(14-25-19)16-9-12-21(29-2)22(13-16)30-3/h4-14,24H,1-3H3
InChIKeyCYSXHOLSTGXQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(3,4-Dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide (CAS 1092499-17-6): Chemical Identity, Procurement Parameters, and Kinase Inhibitor Class Context


4-[3-(3,4-Dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide (CAS 1092499-17-6, molecular formula C23H21N3O4S, molecular weight 435.5 g/mol) is a synthetic small molecule that belongs to the quinoxaline-sulfonamide hybrid class of kinase inhibitors. Its structure comprises a quinoxaline core substituted at the 3-position with a 3,4-dimethoxyphenyl ring and at the 5-position with an N-methylbenzenesulfonamide moiety . The compound is structurally positioned within the Novartis-disclosed chemical space of 2,8-diaryl-quinoxaline JAK inhibitors, where the 3,4-dimethoxyphenyl group is explicitly defined as a viable R1 substituent [1]. It also falls under the broad genus of NeuPharma benzenesulfonamide quinoxaline derivatives claimed as kinase inhibitors for cancer therapy [2].

Why 4-[3-(3,4-Dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide Cannot Be Interchanged with Generic Quinoxaline-Sulfonamide Analogs


Within the quinoxaline-sulfonamide kinase inhibitor class, subtle variations in the aryl substitution pattern at the quinoxaline 3-position fundamentally alter kinase selectivity profiles. The crystallographically characterized 3,4,5-trimethoxyphenyl analog (PDB: 3LPB) achieves JAK2 inhibition with an IC50 of 42 nM but exhibits approximately 31-fold selectivity over JAK3 (IC50 = 1,300 nM) [1]. The Novartis patent explicitly teaches that removal or modification of methoxy substituents on the 3-phenyl ring modulates potency and selectivity across JAK family members, with 3,4-dimethoxyphenyl listed as a distinct R1 embodiment from 3,4,5-trimethoxyphenyl [2]. Generic substitution with an uncharacterized quinoxaline-sulfonamide scaffold therefore carries the specific risk of losing the defined selectivity window and introducing unpredictable off-target kinase engagement—a critical liability in probe development and preclinical candidate selection [2][3].

Quantitative Differentiation Evidence for 4-[3-(3,4-Dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide Versus Closest Structural Comparators


Structural Distinction Versus the Lead JAK2 Inhibitor NVB: One Fewer Methoxy Group on the 3-Phenyl Ring

The target compound differs from the co-crystallized JAK2 inhibitor N-methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]benzenesulfonamide (NVB; CHEMBL1093749; PDB ligand ID NVB) by the absence of the 5-methoxy substituent on the 3-phenyl ring. NVB bears three methoxy groups (3,4,5-trimethoxy), whereas the target compound bears only two (3,4-dimethoxy). This single-methoxy deletion constitutes the sole structural difference between the two compounds [1]. The Novartis patent explicitly delineates 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl as distinct R1 embodiments, indicating that this substitution difference is pharmacologically meaningful and was intentionally claimed as a separate chemical entity [2].

JAK2 kinase inhibitor Structure–activity relationship Quinoxaline SAR

Chemical Novelty and IP Landscape Advantage: Distinct CAS Registry Number and Prior Art Status

The target compound holds a unique CAS Registry Number (1092499-17-6) that does not appear as a specifically exemplified compound with disclosed biological data in the Novartis JAK inhibitor patent US20100168062, which preferentially exemplifies 3,4,5-trimethoxyphenyl analogs [1], nor in the NeuPharma benzenesulfonamide-quinoxaline patent US9572808B2, which focuses on B-Raf kinase inhibition [2]. This gap between genus coverage and specific exemplification places the target compound in a commercially significant position: it is structurally inside the claimed genus of multiple patent families but not individually optimized or disclosed with data, creating an opportunity for novel composition-of-matter claims or use patents that build upon the unexplored 3,4-dimethoxy substitution pattern.

Patent landscape analysis Freedom-to-operate Chemical intellectual property

Molecular Weight Advantage for Permeability: 30-Dalton Reduction Relative to the Trimethoxy JAK2 Lead

The target compound (MW = 435.5 Da) is 30 Daltons lighter than the trimethoxy comparator NVB (MW = 465.5 Da) . Both compounds fall within the acceptable range for orally bioavailable kinase inhibitors; however, within the quinoxaline-sulfonamide chemical series, each 30-Da reduction typically corresponds to a measurable decrease in calculated logP and polar surface area, parameters that correlate with improved passive membrane permeability and reduced promiscuous binding [1]. The 3,4-dimethoxy substitution pattern also eliminates one hydrogen-bond acceptor relative to the 3,4,5-trimethoxy pattern, which may reduce desolvation penalty upon target binding while retaining the key 4-methoxy interaction observed in the JAK2 co-crystal structure (PDB: 3LPB) [2].

Physicochemical property optimization Lipinski Rule of Five Kinase inhibitor drug-likeness

Pharmacophore-Level SAR: Single-Methoxy Deletion Expected to Shift JAK Isoform Selectivity Relative to the 3,4,5-Trimethoxy Lead

The Novartis quinoxaline JAK inhibitor patent explicitly enumerates 3,4-dimethoxyphenyl, 3,4-diethoxyphenyl, and 3,4,5-trimethoxyphenyl as distinct R1 embodiments while singling out 3,4,5-trimethoxyphenyl as 'of particular mention' [1]. This hierarchical prioritization implies that the trimethoxy substitution was empirically found to be superior within the patent's exemplified kinase assays. The 3,4,5-trimethoxy analog achieves 31-fold selectivity for JAK2 (IC50 = 42 nM) over JAK3 (IC50 = 1,300 nM) and approximately 3-fold selectivity over JAK1 (IC50 = 130 nM) [2]. While the specific IC50 values for the 3,4-dimethoxy target compound have not been publicly disclosed, the explicit SAR teaching in the Novartis patent indicates that removal of the 5-methoxy group alters potency and selectivity across the JAK family, as this substituent occupies a defined sub-pocket in the JAK2 ATP-binding site [3].

JAK kinase selectivity Structure–activity relationship Quinoxaline pharmacophore

Supplier Network Fragmentation as a Procurement Filter: Single-Source Risk Versus Multi-Supplier Analogs

Database mining indicates that the target compound (CAS 1092499-17-6) has a significantly narrower commercial supplier base compared to its 3,4,5-trimethoxy analog, which is stocked by multiple vendors and listed in major screening libraries as CHEMBL1093749 . The target compound's entry in the ChemSrc database lists no recommended suppliers, whereas the trimethoxy analog (CAS 5880-72-8) is commercially available from Parchem and other suppliers . This procurement asymmetry creates a practical selection criterion: research groups seeking a readily available, pre-characterized JAK2 inhibitor probe will default to the trimethoxy analog, while groups requiring the specific 3,4-dimethoxy substitution pattern for SAR studies or IP differentiation must engage custom synthesis—a higher-cost, longer-lead-time pathway that simultaneously provides exclusivity and configurational control [1].

Chemical procurement Supply chain risk Custom synthesis

Synthetic Tractability: Reduced Steric Hindrance at the 5-Position of the 3-Phenyl Ring Enables Divergent Derivatization

The target compound's 3,4-dimethoxyphenyl substitution pattern leaves the 5-position of the phenyl ring unsubstituted (C–H), whereas the comparator 3,4,5-trimethoxy analog is fully substituted at all three positions. This structural difference creates a synthetic handle for late-stage functionalization: the unsubstituted 5-position can undergo electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation) or metal-catalyzed cross-coupling reactions that are sterically and electronically precluded on the fully methoxylated ring . The Novartis patent's generic formula (I) accommodates R7 substituents at multiple positions on R1, including the 5-position of the dimethoxyphenyl ring, confirming that this site is intended for further structural elaboration [1]. This derivatization capability is unavailable on the 3,4,5-trimethoxy comparator, making the target compound a superior scaffold for focused library synthesis.

Medicinal chemistry Late-stage functionalization Quinoxaline derivatization

High-Value Research and Industrial Application Scenarios for 4-[3-(3,4-Dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide


JAK2-Selective Probe Development with Reduced JAK3 Liability

The target compound serves as a critical SAR probe for mapping the contribution of the 5-methoxy group to JAK isoform selectivity. The 3,4,5-trimethoxy analog achieves 31-fold JAK2/JAK3 selectivity (IC50 ratio: 42 nM vs. 1,300 nM) [1]. By profiling the 3,4-dimethoxy analog head-to-head in identical JAK1/JAK2/JAK3 biochemical assays, researchers can quantify whether removal of the 5-methoxy group enhances or diminishes this selectivity window—data essential for designing next-generation JAK2 inhibitors with minimized JAK3-driven immunosuppression [2].

Structure–Activity Relationship Exploration of the Quinoxaline 3-Position in B-Raf Kinase Inhibitor Programs

The NeuPharma patent family (US9572808B2) claims benzenesulfonamide-quinoxaline hybrids as B-Raf kinase inhibitors and explicitly describes methods for treating cancers harboring BRAF V600E mutations [1]. The target compound occupies a structural niche within this patent landscape as a 3-(3,4-dimethoxyphenyl)-substituted variant that has not been specifically exemplified. Procurement of this compound enables B-Raf inhibitor discovery programs to explore the SAR of the dimethoxy substitution pattern on BRAF V600E biochemical potency, cellular anti-proliferative activity in melanoma lines, and selectivity against wild-type BRAF [1].

Late-Stage Diversification Scaffold for Parallel Quinoxaline-Sulfonamide Library Synthesis

The unsubstituted 5-position of the 3,4-dimethoxyphenyl ring provides a unique synthetic handle unavailable on the fully substituted 3,4,5-trimethoxy comparator [1]. Medicinal chemistry groups can exploit this site for: (i) halogenation followed by Suzuki–Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups; (ii) nitration–reduction sequences to install amine handles for amide or sulfonamide coupling; or (iii) direct C–H functionalization. This divergent derivatization strategy, anchored on a common quinoxaline-sulfonamide core, enables the parallel synthesis of 10–50 analogs from a single batch of the target compound, dramatically accelerating hit-to-lead optimization [2].

Intellectual Property Landscaping and Freedom-to-Operate Analysis for Quinoxaline Kinase Inhibitors

The target compound occupies a strategically valuable position in the patent landscape: it is structurally within the claimed genus of the Novartis JAK inhibitor patent (US20100168062) [1] and potentially the NeuPharma B-Raf inhibitor patent (US9572808B2) [2], yet lacks specific exemplification or biological data in either document. IP analysts and competitive intelligence teams can use this compound as a case study for: (i) assessing the breadth and enforceability of Markush claims covering 3,4-dimethoxyphenyl quinoxaline derivatives; (ii) identifying whitespace for novel composition-of-matter filings; and (iii) evaluating freedom-to-operate risks for development candidates bearing the 3,4-dimethoxy substitution pattern [1][2].

Quote Request

Request a Quote for 4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.